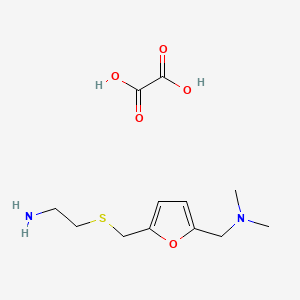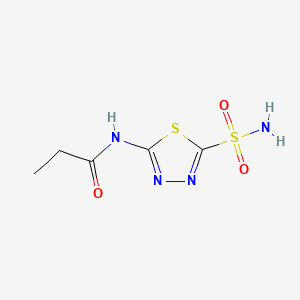![molecular formula C14H19NO2S B1661919 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-82-9](/img/structure/B1661919.png)
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Overview
Description
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its thieno[3,4-c]pyrrole core, which is a fused heterocyclic system, and the presence of an ethylhexyl side chain that enhances its solubility and processability.
Mechanism of Action
Target of Action
The primary target of 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (also known as Diketopyrrolopyrrole or DPP) is the electron transport chain in photovoltaic devices . It acts as a donor-acceptor in conjugated polymers, playing a crucial role in the charge transportation process .
Mode of Action
DPP interacts with its targets by facilitating charge separation and recombination . It enables similar charge separation time to other materials used in solar cells, but the amount of nongeminate recombination is different . Specifically, it slows down the second-order recombination much less than other materials .
Biochemical Pathways
In the context of photovoltaic devices, DPP affects the electron transport pathway . It contributes to the formation of low band gap donor-acceptor conjugated polymers, which are crucial for the device’s performance .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DPP, we can discuss its solubility and stability . DPP shows exceptional solubility in common organic solvents and displays thermal stability at high temperatures .
Result of Action
The action of DPP results in distinct color changes in the visible and near-infrared regions upon oxidation . Moreover, it has favorable switching properties, such as rapid response speed and high optical contrast and coloration efficiency . These properties make DPP an outstanding candidate for electrochromic applications .
Action Environment
The action, efficacy, and stability of DPP can be influenced by environmental factors. For instance, the solid polymers of DPP are stable against photoirradiation, while solutions undergo rapid photodecomposition . The photostability of DPP is much higher compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the reaction of thiophene derivatives with pyrrole intermediates under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the thieno[3,4-c]pyrrole core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrrole derivatives, and various substituted thiophene compounds.
Scientific Research Applications
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials for solar cells.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl: Similar in structure but with different electronic properties.
2,5-Bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl: Another related compound with variations in the side chains and core structure.
Uniqueness
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione stands out due to its unique combination of solubility, electronic properties, and structural stability. These characteristics make it particularly suitable for applications in organic electronics and photovoltaic materials, where other similar compounds may fall short in performance .
Properties
IUPAC Name |
5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)7-15-13(16)11-8-18-9-12(11)14(15)17/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDQMLVTDTSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CSC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736674 | |
| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231160-82-9 | |
| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does EHTPD typically play in organic semiconductor materials?
A: EHTPD is frequently employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers for organic solar cells [, , ]. Its electron-withdrawing properties arise from the combination of the thieno[3,4-c]pyrrole-4,6-dione core and the alkyl side chain, which influences solubility and film morphology.
Q2: How does incorporating EHTPD into a terpolymer affect the performance of all-polymer solar cells?
A: Research has shown that incorporating EHTPD alongside methyl thiophene-3-carboxylate (3MT) into a terpolymer with a 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene donor backbone (Ter-3MTTPD) leads to enhanced performance in all-polymer solar cells []. This improvement is attributed to broader complementary absorption, efficient charge transfer, and robust morphology in the active layer when blended with an acceptor polymer like 2,7-bis(2-hexyldecyl)-4-(selenophen-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-Se).
Q3: Can EHTPD be used in the design of near-infrared (NIR) emitting polymers for PLED applications?
A: While EHTPD itself doesn't emit in the NIR region, it can be strategically incorporated into copolymers to modulate the optical properties. Research demonstrates that a high band gap polymer like poly[3,3′‐ditetradecyl‐2,2′‐bithiophene‐5,5′‐diyl‐alt‐5‐(2‐ethylhexyl)‐4H‐thieno[3,4‐c]pyrrole‐4,6(5H)‐dione‐1,3‐diyl] (P2TTPD) utilizing EHTPD can serve as a host for a low bandgap NIR fluorophore []. This architecture allows for efficient energy and charge transfer to the NIR emitting units, leading to pure NIR emission in PLED devices.
Q4: Are there established synthetic procedures for EHTPD and its derivatives?
A: Yes, efficient synthetic protocols for EHTPD and similar molecules have been developed, often utilizing microwave-assisted synthesis for improved reaction times and yields [, ]. The synthesis often involves readily available starting materials and can be easily scaled up for research purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)






![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)



